2-Amino-5-hydroxybenzoic acid

Vue d'ensemble

Description

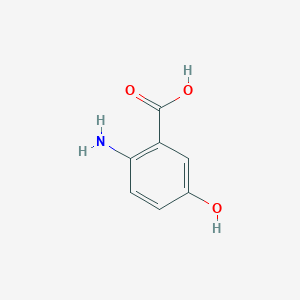

2-Amino-5-hydroxybenzoic acid, also known as 5-hydroxyanthranilic acid, is an organic compound with the molecular formula C7H7NO3. It is a derivative of benzoic acid, featuring both an amino group and a hydroxyl group attached to the benzene ring. This compound is known for its role as an intermediate in the synthesis of various dyes and pharmaceuticals .

Synthetic Routes and Reaction Conditions:

Kolbe-Schmitt Reaction: This method involves the carboxylation of p-aminophenol under high temperature and pressure in the presence of carbon dioxide.

Aniline Synthesis Method: Starting from aniline, the compound is synthesized through diazotization followed by coupling and reduction.

Nitrosalicylic Acid Reduction Method: This method starts with the nitration of salicylic acid to form nitrosalicylic acid, which is then reduced to this compound using iron powder under acidic conditions.

Industrial Production Methods: The Kolbe-Schmitt reaction is favored for industrial production due to its higher yield and simpler process. The use of catalytic carriers enhances heat transfer and reduces energy consumption, making it suitable for large-scale production .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form quinones.

Reduction: The compound can be reduced to form various amines.

Substitution: It can participate in electrophilic substitution reactions due to the presence of the amino and hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Iron powder and acidic conditions are typically used for reduction reactions.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under controlled conditions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antibiotic Production:

2-Amino-5-hydroxybenzoic acid serves as a precursor in the biosynthesis of various antibiotics, particularly ansamycins. Research indicates that it plays a crucial role in the aminoshikimate pathway, which is integral to the production of these antibiotics. For instance, its incorporation into the biosynthetic pathways of rifamycin has been demonstrated through genetic studies involving Amycolatopsis mediterranei .

Enhancement of Antibiotic Yield:

In fermentation processes, the addition of this compound has been shown to enhance the yield of antibiotics significantly. For example, when supplemented in culture media, it can increase the production of mitomycin and other antibiotics by 2 to 4 times . This quality makes it an essential additive in industrial microbiology.

Biochemical Research

Role in Metabolism:

This compound is involved in various metabolic pathways, including its conversion to other biologically active compounds. It acts as an intermediate in the synthesis of kynurenic acid, which has neuroprotective properties and is being studied for its potential therapeutic effects on neurological disorders .

Analytical Chemistry:

Due to its distinctive chemical properties, this compound is utilized in analytical chemistry for the quantification of amino acids and phenolic compounds. It can be employed as a derivatizing agent in chromatographic techniques to enhance detection sensitivity .

Case Studies

Mécanisme D'action

The compound exerts its effects primarily through its interaction with reactive oxygen species (ROS) and reactive nitrogen species (RNS). It acts as a scavenger for these species, thereby exhibiting antioxidant properties. Additionally, it can chelate metal ions, further contributing to its antioxidant activity .

Comparaison Avec Des Composés Similaires

- 3-Amino-4-hydroxybenzoic acid

- 4-Amino-3-hydroxybenzoic acid

- 5-Amino-2-hydroxybenzoic acid

Comparison: 2-Amino-5-hydroxybenzoic acid is unique due to the specific positioning of its amino and hydroxyl groups, which influence its reactivity and applications. For instance, its antioxidant properties are more pronounced compared to its isomers due to the synergistic effects of the amino and hydroxyl groups .

Activité Biologique

2-Amino-5-hydroxybenzoic acid (CAS No. 394-31-0), also known as 5-Aminosalicylic acid (5-ASA), is a compound that exhibits a variety of biological activities, particularly in the context of pharmacology and biochemistry. This article provides a detailed overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Pharmacological Significance

This compound is primarily recognized for its application in treating inflammatory bowel diseases, such as ulcerative colitis. It acts as an anti-inflammatory agent by inhibiting the production of inflammatory mediators and has been shown to promote mucosal healing.

The compound's anti-inflammatory effects are attributed to its ability to:

- Inhibit leukotriene synthesis.

- Scavenge free radicals.

- Modulate the immune response by affecting cytokine production .

Anti-inflammatory Effects

Research has demonstrated that this compound reduces inflammation in various models:

- In vitro studies : Showed decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-1beta) in cultured intestinal epithelial cells treated with the compound.

- Animal studies : Indicated significant reductions in colonic inflammation and damage in models of colitis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro assays demonstrated that it exhibits antibacterial activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus.

- Case Study : A study involving patients with ulcerative colitis showed that treatment with 5-ASA led to a reduction in intestinal bacterial load, supporting its role as an antimicrobial agent .

Data Table: Summary of Biological Activities

Case Studies

- Ulcerative Colitis Treatment : A clinical trial involving patients with active ulcerative colitis showed that administration of this compound resulted in significant clinical remission rates compared to placebo groups. Patients reported improved symptoms and endoscopic findings after 8 weeks of treatment .

- Chronic Inflammatory Conditions : In a cohort study, patients with chronic inflammatory conditions treated with the compound exhibited reduced markers of inflammation (CRP levels) and improved quality of life scores .

Propriétés

IUPAC Name |

2-amino-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNQTSZBTIOFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192587 | |

| Record name | Diabeton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-31-0 | |

| Record name | 5-Hydroxyanthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diabeton | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diabeton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-5-HYDROXYBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF9WW3I410 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-Hydroxyanthranilic acid?

A1: 5-Hydroxyanthranilic acid has a molecular formula of C7H7NO3 and a molecular weight of 153.14 g/mol.

Q2: What spectroscopic data is available for characterizing 5-Hydroxyanthranilic acid?

A2: Researchers commonly use techniques like NMR (1H NMR and 13C NMR) and Mass Spectrometry (MS) to characterize 5-Hydroxyanthranilic acid. These techniques provide information about the compound's structure, purity, and fragmentation patterns. [, , , ]

Q3: What is the stability of 5-Hydroxyanthranilic acid under various conditions?

A3: The stability of 5-Hydroxyanthranilic acid is influenced by factors like pH, temperature, and light exposure. It exhibits sensitivity to alkali and neutral conditions, especially at elevated temperatures. [, ]

Q4: How does the stability of 5-Hydroxyanthranilic acid impact its applications?

A4: The sensitivity of 5-Hydroxyanthranilic acid to certain conditions necessitates careful consideration during processing and storage. This is particularly relevant for its use in food products, where processing methods can influence its retention and biological activity. []

Q5: How does 5-Hydroxyanthranilic acid exert its biological effects?

A5: 5-Hydroxyanthranilic acid exhibits antioxidant and antigenotoxic properties. It acts as a scavenger of free radicals, protecting cells from oxidative damage. [, ]

Q6: What is the relationship between 5-Hydroxyanthranilic acid and tryptophan metabolism?

A6: 5-Hydroxyanthranilic acid is a key metabolite in the kynurenine pathway of tryptophan degradation. Dysregulation in this pathway, particularly involving 5-Hydroxyanthranilic acid, has been linked to conditions like cataract formation. [, , ]

Q7: What are avenanthramides, and how are they related to 5-Hydroxyanthranilic acid?

A7: Avenanthramides are a group of phenolic alkaloids found exclusively in oats. They are formed by the condensation of 5-Hydroxyanthranilic acid with various hydroxycinnamic acids, such as p-coumaric, ferulic, and caffeic acid. [, , , ]

Q8: How do avenanthramides contribute to the health benefits of oats?

A8: Avenanthramides, derived from 5-Hydroxyanthranilic acid, contribute to the antioxidant, anti-inflammatory, and antiproliferative effects of oats, potentially offering protection against cardiovascular diseases and certain types of cancer. [, , , ]

Q9: Can 5-Hydroxyanthranilic acid itself be used as a dietary supplement?

A9: While 5-Hydroxyanthranilic acid is a precursor to beneficial compounds like avenanthramides, research primarily focuses on its presence in oats and its role in tryptophan metabolism. There's limited information regarding its direct use as a dietary supplement.

Q10: What is the role of 5-Hydroxyanthranilic acid in neurotoxicity?

A10: Research suggests that 5-Hydroxyanthranilic acid can induce oxidative stress and neuronal death, potentially through the activation of the p38 signaling pathway. [, ]

Q11: What analytical techniques are employed to quantify 5-Hydroxyanthranilic acid?

A11: High-performance liquid chromatography (HPLC) coupled with various detectors, such as electrochemical detection (ECD) or mass spectrometry (MS), is widely used for quantifying 5-Hydroxyanthranilic acid in biological samples and food products. [, , , , ]

Q12: How is the quality and consistency of 5-Hydroxyanthranilic acid ensured in research and applications?

A12: Analytical method validation plays a crucial role in ensuring the accuracy, precision, and specificity of 5-Hydroxyanthranilic acid measurements. Quality control procedures are essential during synthesis, extraction, and analysis to maintain consistency and reliability. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.